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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro activity of Ceftazidime against a

range of clinically significant bacterial isolates. It is designed to offer an objective comparison of

Ceftazidime's performance, supported by experimental data, to aid in research and

development. This document outlines detailed experimental protocols for susceptibility testing

and presents quantitative data in a clear, comparative format.

Introduction to Ceftazidime
Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity

against Gram-negative bacteria, including Pseudomonas aeruginosa.[1] It exerts its

bactericidal effect by inhibiting cell wall synthesis through binding to penicillin-binding proteins

(PBPs). However, the emergence of resistance, primarily through the production of β-

lactamases, has necessitated continuous evaluation of its in vitro efficacy.

Comparative In Vitro Activity of Ceftazidime
The following tables summarize the minimum inhibitory concentrations (MICs) of Ceftazidime

against various clinical isolates. The MIC is the lowest concentration of an antimicrobial that will

inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90

values represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates,

respectively.
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Table 1: In Vitro Activity of Ceftazidime against
Enterobacterales

Organism No. of Isolates
Ceftazidime
MIC Range
(mg/L)

Ceftazidime
MIC50 (mg/L)

Ceftazidime
MIC90 (mg/L)

Escherichia coli 331 ≤0.25 - >128 ≤0.25 ≤0.25

Klebsiella

pneumoniae
331 ≤0.25 - >128 1 4

Enterobacter

spp.
331 ≤0.25 - >128 ≤0.25 ≤0.25

Proteus mirabilis 331 ≤0.25 - >128 ≤0.25 ≤0.25

Serratia spp. 331 ≤0.25 - >128 1 4

Citrobacter spp. 331 ≤0.25 - >128 1 4

Data compiled from a study comparing Ceftazidime with other cephalosporins.[2][3][4]

Table 2: In Vitro Activity of Ceftazidime against
Pseudomonas aeruginosa

No. of Isolates
Ceftazidime MIC
Range (mg/L)

Ceftazidime MIC50
(mg/L)

Ceftazidime MIC90
(mg/L)

3902 ≤1 - >32 2 32

331 0.5 - >128 2 4

Data from multiple surveillance studies.[2][3][4][5]

Table 3: Comparative Activity of Ceftazidime and
Ceftazidime-Avibactam against P. aeruginosa
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Agent No. of Isolates MIC50 (mg/L) MIC90 (mg/L)
Susceptibility
(%)

Ceftazidime 1909 2 32 83.8

Ceftazidime-

Avibactam
1909 2 8 96.9

This table highlights the restored activity of Ceftazidime against many isolates when combined

with the β-lactamase inhibitor Avibactam.[6][7]

Mechanisms of Resistance to Ceftazidime
Resistance to Ceftazidime in Gram-negative bacteria is a multifactorial process. The primary

mechanisms include:

Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring

of Ceftazidime, rendering it inactive. This includes Extended-Spectrum β-Lactamases

(ESBLs), AmpC cephalosporinases, and carbapenemases.[8][9]

Reduced Permeability: Alterations in the bacterial outer membrane, such as the loss or

modification of porin channels (e.g., OprD in P. aeruginosa), which restrict the entry of

Ceftazidime into the cell.[8][9][10]

Efflux Pumps: The overexpression of multidrug efflux pumps (e.g., MexAB-OprM in P.

aeruginosa) that actively transport Ceftazidime out of the bacterial cell.[8][9][10]

Target Site Modification: Alterations in the penicillin-binding proteins (PBPs), the target of

Ceftazidime, which reduce the binding affinity of the drug.[8]
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Caption: Mechanisms of bacterial resistance to Ceftazidime.

Experimental Protocols for In Vitro Susceptibility
Testing
Standardized methods for determining the in vitro susceptibility of bacteria to Ceftazidime are

crucial for accurate and reproducible results. The Clinical and Laboratory Standards Institute

(CLSI) provides guidelines for these procedures.

Broth Microdilution Method (based on CLSI M07)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent

in a liquid medium.

Materials:
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Cation-adjusted Mueller-Hinton Broth (CAMHB)

Sterile 96-well microtiter plates

Ceftazidime powder

Bacterial isolates for testing

0.5 McFarland turbidity standard

Sterile saline or broth

Incubator (35°C ± 2°C)

Micropipettes and sterile tips

Procedure:

Prepare Ceftazidime Stock Solution: Prepare a stock solution of Ceftazidime at a known

concentration according to the manufacturer's instructions.

Prepare Serial Dilutions: Perform two-fold serial dilutions of the Ceftazidime stock solution in

CAMHB directly in the microtiter plate wells to achieve the desired final concentration range.

Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from a non-selective

agar plate after 18-24 hours of incubation. Suspend the colonies in sterile saline or broth and

adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately

1-2 x 10⁸ CFU/mL.

Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration

of approximately 5 x 10⁵ CFU/mL in each well.

Inoculate Microtiter Plate: Add the diluted bacterial suspension to each well of the microtiter

plate containing the serially diluted Ceftazidime. Include a growth control well (no antibiotic)

and a sterility control well (no bacteria).

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
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Determine MIC: After incubation, visually inspect the plate for bacterial growth. The MIC is

the lowest concentration of Ceftazidime that completely inhibits visible growth.

Kirby-Bauer Disk Diffusion Method (based on CLSI M02)
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by

measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

Ceftazidime disks (30 µg)

Bacterial isolates for testing

0.5 McFarland turbidity standard

Sterile cotton swabs

Incubator (35°C ± 2°C)

Metric ruler or caliper

Procedure:

Prepare Inoculum: As described in the broth microdilution method, prepare a bacterial

suspension equivalent to a 0.5 McFarland standard.

Inoculate MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab

into the suspension and remove excess fluid by pressing it against the inside of the tube.

Swab the entire surface of the MHA plate three times, rotating the plate approximately 60

degrees between each swabbing to ensure even coverage.

Apply Ceftazidime Disk: Aseptically apply a 30 µg Ceftazidime disk to the surface of the

inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
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Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete

growth inhibition around the Ceftazidime disk in millimeters.

Interpret Results: Compare the measured zone diameter to the interpretive criteria provided

by the CLSI to determine if the isolate is susceptible, intermediate, or resistant to

Ceftazidime.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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